molecular formula C20H20ClN3O4 B2922443 2-(4-chlorophenyl)-4-[(2,4-dimethoxyanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-15-8

2-(4-chlorophenyl)-4-[(2,4-dimethoxyanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2922443
CAS No.: 338751-15-8
M. Wt: 401.85
InChI Key: YOTMRLWPRHUZGK-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolone family, characterized by a five-membered heterocyclic core with two adjacent nitrogen atoms. Its structure includes a 4-chlorophenyl group at position 2, a 2,4-dimethoxyanilino-methylene moiety at position 4, and an ethoxy substituent at position 5 (Figure 1).

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(2,4-dimethoxyphenyl)iminomethyl]-5-ethoxy-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-4-28-19-16(12-22-17-10-9-15(26-2)11-18(17)27-3)20(25)24(23-19)14-7-5-13(21)6-8-14/h5-12,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPRVASLNQXYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-4-[(2,4-dimethoxyanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as “compound X,” is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure and Properties

Chemical Formula: C20H20ClN3O4
Molecular Weight: 401.84 g/mol
Structural Features: The compound features a chlorophenyl group and a dimethoxyanilino moiety, contributing to its unique chemical reactivity and biological activity.

Biological Activity Overview

  • Anti-inflammatory Effects
    • A study demonstrated that compound X exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in activated microglial cells. It was shown to reduce nitric oxide (NO) production and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated cells .
    • The mechanism involves the attenuation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses .
  • Neuroprotective Potential
    • Compound X has been evaluated for its neuroprotective effects in models of Parkinson's disease. In vivo studies indicated that prophylactic treatment with this compound could protect dopaminergic neurons from MPTP-induced neurotoxicity, improving behavioral outcomes in affected mice .
    • The protective effects were associated with decreased glial activation and preservation of tyrosine hydroxylase levels, which are critical for dopamine synthesis .
  • Antimicrobial Activity
    • Preliminary investigations revealed that derivatives of pyrazole compounds similar to compound X exhibit antifungal and antitubercular activities. Specific derivatives showed promising results against pathogenic strains of fungi and Mycobacterium tuberculosis H37Rv .
    • These findings suggest that the pyrazole scaffold may be valuable in developing new antimicrobial agents.

Table 1: Summary of Biological Activities of Compound X

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of NF-κB signaling; reduction of NO
NeuroprotectiveProtection against MPTP-induced toxicity
AntifungalActivity against pathogenic fungi
AntitubercularEffective against Mycobacterium tuberculosis

Synthesis and Derivatives

The synthesis of compound X involves multiple steps starting from simpler organic precursors. The process typically includes:

  • Formation of the pyrazole core.
  • Introduction of the chlorophenyl and dimethoxyanilino groups through electrophilic substitution reactions.
  • Purification via recrystallization or chromatography.

The synthetic routes can be optimized for yield and purity using various solvents and catalysts.

Comparison with Similar Compounds

Key Observations :

  • Antimicrobial Activity: Compound 1d () demonstrates potent activity against S. aureus due to its naphthalen-2-yloxy and hydrazono groups, which may enhance membrane penetration or target binding . The absence of similar substituents in the target compound suggests differences in bioactivity.
  • This contrasts with trifluoromethyl groups in compound 5, which are electron-withdrawing and may reduce reactivity .
  • Solubility: The ethoxy group at position 5 in the target compound could improve solubility in nonpolar solvents compared to hydroxy or methyl substituents in analogs .

Structural Diversity in Heterocyclic Systems

  • Triazolone Analogs : describes a triazolone derivative with a 2,4-dichlorobenzyl group, which shares the chlorophenyl motif but differs in core heterocycle rigidity and hydrogen-bonding capacity .

Q & A

Basic: What synthetic methodologies are recommended for preparing the target compound?

Answer: The compound can be synthesized via condensation reactions between pyrazole intermediates and aniline derivatives. A common approach involves:

  • Vilsmeier–Haack reaction for aldehyde functionalization of pyrazole precursors .
  • Reflux in ethanol (2–4 hours) to promote imine formation between the aldehyde group and 2,4-dimethoxyaniline .
  • Recrystallization from DMF–EtOH (1:1) to purify the product, achieving >90% purity .
    Key parameters: Reaction time, solvent polarity, and stoichiometric ratios of reagents significantly impact yield.

Advanced: How can contradictory NMR data between synthetic batches be resolved?

Answer: Contradictions often arise from tautomerism or residual solvents. Mitigation strategies include:

  • Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism) .
  • X-ray crystallography to confirm the dominant tautomeric form in the solid state .
  • HPLC-MS to detect trace impurities from incomplete purification .

Basic: What characterization techniques validate the compound’s structure?

Answer: A multi-technique approach is essential:

  • Single-crystal X-ray diffraction provides bond lengths/angles and confirms the Z/E configuration of the methylene group .
  • FT-IR identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR resolves aromatic protons and ethoxy/methoxy substituents .

Advanced: How do substituent modifications influence the compound’s reactivity?

Answer: Substituent effects can be studied via:

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) stabilize the pyrazolone core, reducing electrophilicity at the methylene position .
  • Methoxy groups on the aniline ring enhance solubility but may sterically hinder crystallization .
  • Ethoxy vs. methoxy at position 5 alters hydrogen-bonding networks, impacting melting points .

Basic: What purification methods are effective for this compound?

Answer:

  • Recrystallization using DMF–EtOH (1:1) removes unreacted aniline derivatives .
  • Column chromatography (silica gel, ethyl acetate/hexane) separates tautomeric byproducts .
  • Soxhlet extraction with dichloromethane isolates high-purity crystals for X-ray analysis .

Basic: What solvents are optimal for spectroscopic analysis?

Answer:

  • DMSO-d₆ for NMR: Resolves aromatic protons without signal splitting from tautomerism .
  • KBr pellets for IR: Avoids solvent interference with carbonyl stretches .
  • Acetonitrile for UV-Vis: Provides a transparent window for π→π* transitions (~300 nm) .

Advanced: What experimental designs address low yields in large-scale synthesis?

Answer:

  • DoE (Design of Experiments): Optimize variables (temperature, catalyst loading) via response surface methodology .
  • Microwave-assisted synthesis reduces reaction time from hours to minutes .
  • In-situ FTIR monitoring tracks imine formation to terminate reactions at maximum yield .

Basic: How stable is the compound under ambient conditions?

Answer:

  • Light sensitivity: Store in amber vials to prevent photodegradation of the methylene group .
  • Thermal stability: Decomposition onset at ~180°C (DSC data) .
  • Hygroscopicity: Low (TGA shows <1% weight loss up to 100°C) .

Advanced: What strategies validate the compound’s biological relevance without commercial assays?

Answer:

  • Molecular docking against target proteins (e.g., cyclooxygenase-2) predicts binding affinity .
  • In-house enzyme inhibition assays using UV-Vis kinetics (e.g., IC₅₀ determination) .
  • Comparative SAR studies with analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.